![molecular formula C19H26N2O B3819502 (1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone](/img/structure/B3819502.png)
(1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone
Overview
Description
(1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone, also known as HDPM, is a synthetic compound with potential applications in scientific research. HDPM belongs to the class of pyrazole-based compounds and has shown promising results in various studies due to its unique chemical structure.
Mechanism of Action
The exact mechanism of action of (1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, this compound has been found to improve cognitive function and protect neurons from oxidative stress, indicating its potential use in the field of neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone is its potential use in a wide range of scientific research applications. This compound has been found to exhibit a range of biological activities, making it a versatile compound for use in various studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of (1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone. One potential area of research is the development of novel this compound derivatives with improved solubility and bioactivity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various scientific research applications.
Scientific Research Applications
(1-heptyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)methanone has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been shown to have potential applications in the field of neuroprotection, as it has been found to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
(1-heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-5-6-7-11-14-21-16(3)18(15(2)20-21)19(22)17-12-9-8-10-13-17/h8-10,12-13H,4-7,11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXIGLWNYFZBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=C(C(=N1)C)C(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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